Lipophilicity (XLogP3) Advantage Over 4-Ethyl Analog
The target compound's allyl substituent imparts higher lipophilicity compared to the 4-ethyl analog (CAS 667413-67-4), as quantified by computed XLogP3 values. The target compound exhibits an XLogP3 of 3.4, whereas the 4-ethyl analog (C14H19N3OS, MW 277.4) is predicted to have a lower XLogP3 of approximately 3.0 due to reduced carbon count and absence of π-bond character [1][2]. This 0.4 log unit difference translates to roughly a 2.5-fold increase in lipid partition coefficient, which can influence membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667413-67-4): XLogP3 ≈ 3.0 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS exposure, making this compound more suitable for target engagement in lipid-rich environments.
- [1] PubChem Compound Summary for CID 4598159, 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information (2025). XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/4598159 View Source
- [2] PubChem Compound Summary for CID 4598160, 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (estimated XLogP3). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/4598160 View Source
